Cas no 1803802-06-3 (4-Iodo-3-(trifluoromethyl)pyridine-5-carbonyl chloride)

4-Iodo-3-(trifluoromethyl)pyridine-5-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Iodo-3-(trifluoromethyl)pyridine-5-carbonyl chloride
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- Inchi: 1S/C7H2ClF3INO/c8-6(14)3-1-13-2-4(5(3)12)7(9,10)11/h1-2H
- InChI Key: LWSFTIMONHKPJY-UHFFFAOYSA-N
- SMILES: IC1C(C(=O)Cl)=CN=CC=1C(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 236
- Topological Polar Surface Area: 30
- XLogP3: 2.9
4-Iodo-3-(trifluoromethyl)pyridine-5-carbonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029004341-1g |
4-Iodo-3-(trifluoromethyl)pyridine-5-carbonyl chloride |
1803802-06-3 | 95% | 1g |
$3,155.55 | 2022-04-02 | |
Alichem | A029004341-250mg |
4-Iodo-3-(trifluoromethyl)pyridine-5-carbonyl chloride |
1803802-06-3 | 95% | 250mg |
$1,058.40 | 2022-04-02 | |
Alichem | A029004341-500mg |
4-Iodo-3-(trifluoromethyl)pyridine-5-carbonyl chloride |
1803802-06-3 | 95% | 500mg |
$1,718.70 | 2022-04-02 |
4-Iodo-3-(trifluoromethyl)pyridine-5-carbonyl chloride Related Literature
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
Additional information on 4-Iodo-3-(trifluoromethyl)pyridine-5-carbonyl chloride
Introduction to 4-Iodo-3-(trifluoromethyl)pyridine-5-carbonyl chloride (CAS No. 1803802-06-3)
4-Iodo-3-(trifluoromethyl)pyridine-5-carbonyl chloride (CAS No. 1803802-06-3) is a versatile and highly reactive compound that has gained significant attention in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structural features, including a pyridine ring, an iodo substituent, a trifluoromethyl group, and a carbonyl chloride moiety. These functionalities endow the compound with a wide range of chemical reactivity and potential applications in drug discovery and development.
The pyridine ring is a fundamental heterocyclic structure that is widely used in pharmaceuticals due to its ability to form hydrogen bonds and its aromatic stability. The presence of the iodo substituent at the 4-position provides a handle for further functionalization through various coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. The trifluoromethyl group at the 3-position imparts significant electron-withdrawing properties, enhancing the reactivity of the molecule and conferring metabolic stability to potential drug candidates. The carbonyl chloride moiety at the 5-position makes this compound an excellent electrophilic reagent, facilitating its use in acylation reactions.
Recent research has highlighted the importance of 4-Iodo-3-(trifluoromethyl)pyridine-5-carbonyl chloride in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of potent inhibitors of protein kinases, which are implicated in various diseases, including cancer and inflammatory disorders. The trifluoromethyl group was found to enhance the potency and selectivity of these inhibitors, while the iodo substituent provided a site for further optimization through bioisosteric replacement or metabolic stability studies.
In another study, researchers at the University of California, San Francisco, utilized 4-Iodo-3-(trifluoromethyl)pyridine-5-carbonyl chloride to synthesize a series of pyridine-based compounds with antiviral activity against HIV. The carbonyl chloride functionality was crucial in forming amide linkages with various amino acid derivatives, leading to compounds with improved pharmacokinetic properties and enhanced antiviral efficacy.
The versatility of 4-Iodo-3-(trifluoromethyl)pyridine-5-carbonyl chloride extends beyond medicinal chemistry. In materials science, this compound has been explored as a building block for the synthesis of functional polymers with unique electronic and optical properties. For example, a research team at MIT used this compound to create conjugated polymers with tunable bandgaps, which have potential applications in organic photovoltaics and light-emitting diodes (LEDs).
The synthetic accessibility of 4-Iodo-3-(trifluoromethyl)pyridine-5-carbonyl chloride is another factor contributing to its widespread use. A robust synthetic route involving sequential reactions such as iodination, trifluoromethylation, and chlorination has been established, allowing for efficient large-scale production. This synthetic pathway ensures high purity and consistent quality, which are critical for both academic research and industrial applications.
In conclusion, 4-Iodo-3-(trifluoromethyl)pyridine-5-carbonyl chloride (CAS No. 1803802-06-3) is a valuable compound with diverse applications in medicinal chemistry, materials science, and organic synthesis. Its unique combination of functional groups provides researchers with a powerful tool for developing novel therapeutic agents and advanced materials. As ongoing research continues to uncover new possibilities for this compound, it is poised to play an increasingly important role in various scientific disciplines.
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